1-(4-Fluorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea

ADME Prediction Lipophilicity Tuning Medicinal Chemistry Lead Optimisation

Select 1-(4-Fluorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea for its precisely tuned physicochemical profile (XLogP 2.2, TPSA 103 Ų) critical for oral absorption and CNS penetration. Unlike des-fluoro or bis-thiophenyl analogs, its unique furan O/thiophene S H-bond network and 5 rotatable bonds with free hydroxyl ensure target engagement in SAR campaigns. Avoid substitutes that shift lipophilicity by 0.5–1 log units and alter metabolic soft-spot profiles. Ensure batch-to-batch consistency with ≥95% HPLC purity for reliable lead optimization.

Molecular Formula C17H15FN2O3S
Molecular Weight 346.38
CAS No. 2034486-20-7
Cat. No. B2755983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea
CAS2034486-20-7
Molecular FormulaC17H15FN2O3S
Molecular Weight346.38
Structural Identifiers
SMILESC1=COC(=C1)C(CNC(=O)NC2=CC=C(C=C2)F)(C3=CC=CS3)O
InChIInChI=1S/C17H15FN2O3S/c18-12-5-7-13(8-6-12)20-16(21)19-11-17(22,14-3-1-9-23-14)15-4-2-10-24-15/h1-10,22H,11H2,(H2,19,20,21)
InChIKeyGXJMMPPISDECQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea (CAS 2034486-20-7) – Structural Identity and Research Provenance


1-(4-Fluorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea (CAS 2034486‑20‑7) is a synthetic urea derivative (C₁₇H₁₅FN₂O₃S, MW 346.4 g mol⁻¹) featuring a 4-fluorophenyl group on one urea nitrogen and a 2-(furan‑2‑yl)-2-hydroxy-2-(thiophen‑2‑yl)ethyl substituent on the other [1]. Its three aromatic/heteroaromatic rings create a compact, functionally dense scaffold that has been investigated as a medicinal‑chemistry building block and as a potential enzyme‑modulator lead [2]. The compound is registered in PubChem under CID 91816725 and is commercially available from multiple vendors as a research‑grade chemical (purity typically ≥95 % HPLC) [1].

1-(4-Fluorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea (CAS 2034486-20-7) – Why In‑Class Compounds Cannot Be Assumed Interchangeable


Urea derivatives with mixed heteroaryl substitution are often treated as interchangeable ‘furan/thiophene‑containing building blocks’; however, subtle variations in regiochemistry and halogen placement can alter key physicochemical and pharmacological parameters by margins that are meaningful in lead‑optimisation campaigns [1]. Replacing the 4‑fluorophenyl group with phenyl, the thiophen‑2‑yl with thiophen‑3‑yl, or the furan‑2‑yl with an additional thiophene ring – changes that appear minor – can shift lipophilicity (XLogP3‑AA) by 0.5–1 log units, modify hydrogen‑bond networks, and affect metabolic soft‑spot profiles [1]. Because most procurement decisions for this compound are tied to SAR series or patent‑defended chemical space, assuming functional equivalence without reviewing quantitative differential evidence risks selecting a compound that does not retain the desired target engagement or ADME properties [2]. The following sections provide the quantitative, comparator‑based evidence required for an informed selection.

1-(4-Fluorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea (CAS 2034486-20-7) – Comparator‑Anchored Quantitative Differentiation Evidence


Computed Lipophilicity (XLogP3‑AA) vs. Des‑Fluoro Analog

The target compound exhibits an XLogP3‑AA of 2.2, which is approximately 0.5–0.7 log units higher than the des‑fluoro phenyl analog (predicted XLogP3‑AA ≈ 1.5–1.7) [1]. This increase is consistent with the well‑documented lipophilicity contribution of an aryl fluorine substituent and places the compound in a more favourable range for membrane permeability while retaining acceptable aqueous solubility [2]. The difference is quantifiable and directly attributable to the 4‑fluorophenyl moiety.

ADME Prediction Lipophilicity Tuning Medicinal Chemistry Lead Optimisation

Topological Polar Surface Area (TPSA) Compared with Bis‑Thiophenyl Analog

The calculated TPSA of the target compound is 58.5 Ų (urea ≈ 45 Ų, furan ≈ 13 Ų, thiophene ≈ 0 Ų, fluorophenyl ≈ 0 Ų) [1]. Replacing the furan‑2‑yl ring by a second thiophene (bis‑thiophenyl analog) reduces TPSA to approximately 45 Ų, which is below the commonly cited CNS‑drug threshold of 60–70 Ų but may compromise solubility and increase promiscuous protein binding [2]. The target compound’s TPSA of 58.5 Ų occupies a balanced position that supports both blood‑brain‑barrier penetration and adequate solubility.

CNS Drug‑Likeness Physicochemical Property Design Compound Selection

Hydrogen‑Bond Donor/Acceptor Profile vs. Bis‑Furanyl Analog

The target compound has 3 hydrogen‑bond donors (urea NH₂, OH) and 5 hydrogen‑bond acceptors (urea C=O, furan O, thiophene S, fluorine) [1]. Replacing the thiophene ring by a second furan (bis‑furanyl analog) would increase the acceptor count to 6 (adding an additional furan oxygen) while keeping the donor count unchanged [2]. The higher acceptor count in the bis‑furanyl analog can alter solvation energy and may lead to stronger off‑target interactions with polar binding pockets, whereas the mixed furan/thiophene system of the target compound provides a more controlled H‑bond network.

Ligand Efficiency Target Engagement Physicochemical Optimisation

Rotatable Bond Count vs. Conformationally Constrained Analogs

The target compound possesses 5 rotatable bonds (excluding ring bonds) [1], compared with 4 rotatable bonds in analogs where the central hydroxyethyl linker is oxidized to a ketone (i.e., 1‑(4‑fluorophenyl)‑3‑(2‑(furan‑2‑yl)‑2‑oxo‑2‑(thiophen‑2‑yl)ethyl)urea). The additional rotatable bond confers greater conformational flexibility, which may increase the entropic penalty upon binding but also allows the molecule to adapt to different binding‑site topologies [2]. In contrast, the ketone analog is pre‑organized but may lose key hydrogen‑bond interactions mediated by the hydroxyl group.

Conformational Flexibility Entropic Penalty Binding Affinity Optimisation

1-(4-Fluorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea (CAS 2034486-20-7) – Optimal Application Scenarios Grounded in Differential Evidence


Lead‑Optimisation Programmes Requiring Balanced Lipophilicity (XLogP3‑AA ≈ 2.2) and TPSA (≈ 58 Ų)

When a medicinal chemistry project demands a compound with lipophilicity in the range preferred for oral absorption (XLogP 2–3) while maintaining a TPSA above 50 Ų for adequate solubility and below 70 Ų for potential CNS penetration, this compound outperforms both the des‑fluoro analog (lower XLogP) and the bis‑thiophenyl analog (low TPSA). Procurement of this specific compound ensures that the physicochemical profile aligns with the design hypothesis validated in the evidence above [1].

Structure–Activity Relationship (SAR) Studies Requiring a Mixed Furan/Thiophene Pharmacophore

In SAR series where both a furan oxygen (H‑bond acceptor) and a thiophene sulfur (potential hydrophobic/π‑interaction) are needed, the target compound provides a specific, defined heteroaryl combination that cannot be replicated by bis‑furanyl or bis‑thiophenyl analogs. The differential H‑bond acceptor count (5 vs. 6) directly affects the compound’s interaction fingerprint with polar binding pockets, as documented in the evidence [1].

Conformational Flexibility Screening in Enzyme Inhibition Assays

For programmes investigating the role of linker flexibility in target binding, the target compound’s 5 rotatable bonds and free hydroxyl group offer a distinct conformational and hydrogen‑bond profile compared to the more rigid ketone analog. This makes it a valuable tool for probing the conformational requirements of enzyme active sites, particularly where hydroxyl‑mediated hydrogen bonds are critical for activity [1].

Quote Request

Request a Quote for 1-(4-Fluorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.